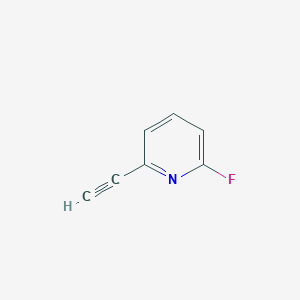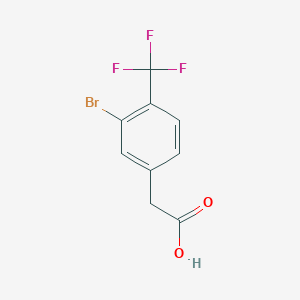
2-(3-ブロモ-4-(トリフルオロメチル)フェニル)酢酸
説明
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C9H6BrF3O2 and its molecular weight is 283.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬工業
2-(3-ブロモ-4-(トリフルオロメチル)フェニル)酢酸のような化合物中のトリフルオロメチル基は、農薬の開発において重要です。この化合物は、新しい殺虫剤や除草剤の合成における中間体として役立ちます。 フッ素原子の独特な物理化学的特性は、これらの農薬の生物活性に貢献し、害虫への耐性を強化し、作物の収量を向上させる可能性があります .
医薬品開発
医薬品業界では、トリフルオロメチル基は、治療薬の代謝安定性とバイオアベイラビリティを変える能力があるため、薬物設計における一般的なモチーフです。2-(3-ブロモ-4-(トリフルオロメチル)フェニル)酢酸は、特に高度に安定で強力な化合物を必要とする状態を標的とした新規薬物の合成に利用できます .
作用機序
Target of Action
It’s known that similar compounds can target the respiratory system .
Mode of Action
Related compounds are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to undergo reactions at the benzylic position, which can affect various biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity and druglikeness, which can impact its bioavailability, are mentioned .
Result of Action
Similar compounds are known to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid can form non-covalent interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating these pathways, the compound can alter gene expression and cellular metabolism. In various cell types, 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid has been shown to induce changes in the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to downstream effects on cellular processes. Additionally, the compound can interact with transcription factors, influencing gene expression and altering cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can modulate the activity of these enzymes, affecting the metabolic flux and levels of various metabolites. Additionally, 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid can influence the production of reactive oxygen species, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its presence in the mitochondria can enhance its effects on oxidative stress responses .
Subcellular Localization
The subcellular localization of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the mitochondria, for instance, can enhance its ability to modulate oxidative stress responses and influence cellular metabolism .
特性
IUPAC Name |
2-[3-bromo-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUGEEWWDJMZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733845 | |
| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214391-55-5 | |
| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


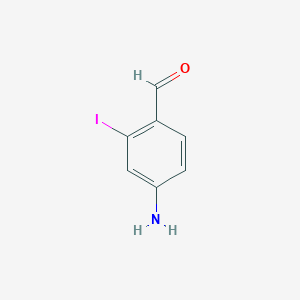
![N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1507343.png)
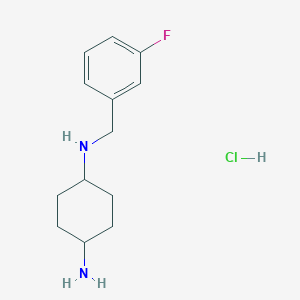
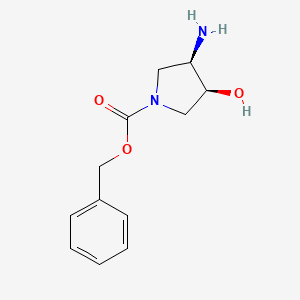
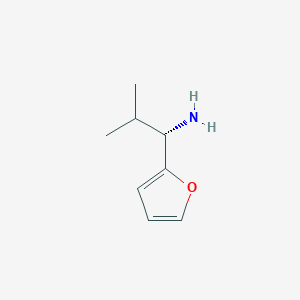
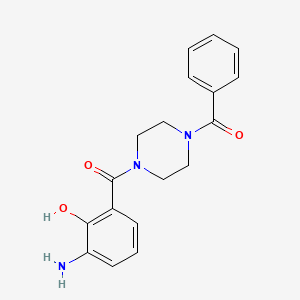
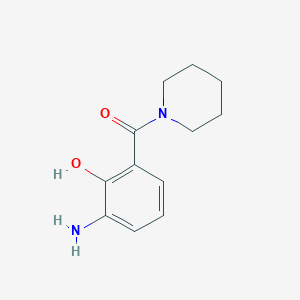

![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)

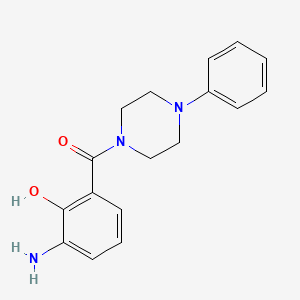
![(2'-Methoxy-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B1507383.png)
![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B1507388.png)
